N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-7-3-2-6-14(15)18-16(20)19-10-13(11-19)22-12-5-4-8-17-9-12/h2-9,13H,10-11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSIRQLPKXIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Nucleophilic Substitution Followed by Isocyanate Coupling
This two-step approach derives from methods for N-alkyl-3-phenoxyazetidine carboxamides.
Step 1: Synthesis of 3-(Pyridin-3-yloxy)azetidine
- Starting Material : 1-Benzylazetidin-3-ol (protected azetidine).
- Activation : Tosylation of the hydroxyl group using tosyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base.
- Substitution : Reaction with pyridin-3-ol in dimethylformamide (DMF) at 80°C for 12 h, yielding 1-benzyl-3-(pyridin-3-yloxy)azetidine.
- Deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere in ethanol to remove the benzyl group.
Key Data :
| Intermediate | Yield | Characterization (NMR) |
|---|---|---|
| 1-Benzylazetidin-3-ol | 85% | δ 7.35–7.28 (m, 5H, Ar-H), 4.20 (m, 1H, CH-O) |
| 1-Benzyl-3-(pyridin-3-yloxy)azetidine | 72% | δ 8.32 (d, 1H, Py-H), 7.65–7.22 (m, 6H, Ar-H) |
| 3-(Pyridin-3-yloxy)azetidine | 90% | δ 7.80 (d, 1H, Py-H), 4.05 (m, 1H, CH-O) |
Step 2: Carboxamide Formation
- Reagents : 3-(Pyridin-3-yloxy)azetidine and 2-methoxyphenyl isocyanate in dry toluene at 0–5°C.
- Conditions : Stirred for 24 h under nitrogen, followed by recrystallization from ethyl acetate/hexane.
Key Data :
| Product | Yield | Melting Point | Purity (HPLC) |
|---|---|---|---|
| N-(2-Methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | 68% | 154–157°C | 98.5% |
One-Pot Ring-Opening/Cyclization Approach
Adapted from azetidine scaffold syntheses, this method avoids intermediate isolation.
- Starting Materials : Epichlorohydrin and pyridin-3-ol.
- Ring-Opening : Epichlorohydrin treated with pyridin-3-ol in NaOH/ethanol to form 3-(pyridin-3-yloxy)epichlorohydrin.
- Cyclization : Reaction with 2-methoxyaniline in acetonitrile at reflux, forming the azetidine ring via intramolecular nucleophilic attack.
Key Data :
| Intermediate | Yield | Key IR Peaks (cm⁻¹) |
|---|---|---|
| 3-(Pyridin-3-yloxy)epichlorohydrin | 75% | 1250 (C-O), 750 (C-Cl) |
| This compound | 55% | 1680 (C=O), 1590 (N-H) |
Microwave-Assisted Synthesis
A modified method leveraging microwave irradiation for accelerated reaction kinetics.
- Reagents : 3-(Pyridin-3-yloxy)azetidine and 2-methoxyphenyl isocyanate.
- Conditions : Irradiated at 100°C for 15 min in tetrahydrofuran (THF) with catalytic triethylamine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 15 min |
| Purity (LC-MS) | 99% |
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | 36 h | High | Moderate |
| One-Pot Cyclization | 55% | 24 h | Moderate | Low |
| Microwave-Assisted | 82% | 15 min | Low | High |
Advantages :
- Nucleophilic Substitution : High reproducibility and scalability for industrial applications.
- Microwave-Assisted : Superior yield and reduced time, ideal for small-scale research.
Limitations :
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Insights
- Regioselectivity : Competing O- vs. N-alkylation during pyridinyloxy introduction mitigated using bulky bases (e.g., DBU).
- Byproduct Formation : Trace impurities from azetidine ring-opening minimized via low-temperature reactions.
- Catalyst Efficiency : Pd/C loading reduced to 5% wt. for cost-effective deprotection without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Core Structural Differences
The compound’s azetidine core distinguishes it from six-membered piperazine derivatives (e.g., HBK14–HBK19) and oxazolidinone-containing analogs (e.g., ChemBridge-52249297). Key structural comparisons are summarized below:
Functional Group Analysis
- Azetidine vs.
- Pyridine vs. Oxazolidinone: The pyridin-3-yloxy group in the target compound may engage in π-π stacking or hydrogen bonding, whereas the oxazolidinone in ChemBridge-52249297 offers a hydrogen-bond acceptor/donor motif .
- Methoxyphenyl Group : Common to both the target compound and HBK series, this group is often associated with enhanced lipophilicity and CNS penetration, though its position (2-methoxy) may affect steric interactions .
Pharmacological Implications (Inferred)
- HBK Series : Piperazine derivatives like HBK14–HBK19 are frequently explored in CNS disorders (e.g., antipsychotics, antihistamines) due to their amine functionality and solubility as hydrochloride salts .
- Azetidine Analogs : The smaller azetidine core may reduce off-target effects by limiting conformational flexibility. The pyridine moiety could target kinases or enzymes with aromatic binding pockets.
Biological Activity
N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a complex organic compound with promising biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to its structural uniqueness.
- Methoxy-substituted phenyl group : Enhances lipophilicity and may influence metabolic stability.
- Pyridin-3-yloxy group : Provides additional binding interactions with biological targets.
These structural components are significant for the compound's biological activity, making it a candidate for various medicinal applications.
Biological Activities
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory properties : Similar compounds have shown the ability to modulate inflammatory pathways.
- Analgesic effects : Potential interactions with pain pathways suggest analgesic capabilities.
- Anticancer activity : Studies indicate that structural analogs may inhibit cancer cell proliferation through specific molecular interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:
- Enzyme inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor interaction : Engaging with receptors involved in pain and inflammation, potentially altering signal transduction pathways.
Case Studies and Experimental Results
- In vitro Studies :
- Compounds structurally related to this compound have been evaluated for their effects on various cell lines. Results indicate significant inhibition of cell growth in cancer models.
- Animal Models :
- Animal studies have demonstrated the compound's potential in reducing pain and inflammation, aligning with the observed in vitro data.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in markers | |
| Analgesic | Pain relief in animal models | |
| Anticancer | Inhibition of cancer cell proliferation |
Future Directions
The unique structure of this compound opens avenues for further research. Future studies should focus on:
- Mechanistic studies : Detailed investigations into how this compound interacts at the molecular level.
- Clinical trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.
- Structure-activity relationship (SAR) studies : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves three stages:
Azetidine ring formation : Cyclization of precursors (e.g., β-amino alcohols or halides) under basic conditions or via photochemical methods .
Functionalization : Coupling the azetidine core with a pyridinyloxy group using nucleophilic substitution (e.g., Mitsunobu reaction) or metal-catalyzed cross-coupling .
Carboxamide introduction : Reacting the azetidine intermediate with 2-methoxyphenyl isocyanate or activated carbonyl derivatives (e.g., EDCI/HOBt-mediated coupling) .
Key factors affecting yield include:
- Temperature control during cyclization (50–80°C optimal for ring stability) .
- Catalyst selection (e.g., palladium for Suzuki coupling of pyridine derivatives) .
- Solvent polarity (aprotic solvents like DMF enhance nucleophilic substitution efficiency) .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 340.13 for [M+H]⁺) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- HPLC-PDA : Quantifies purity (>95% for pharmacological studies) with C18 columns and acetonitrile/water gradients .
Basic: What in vitro biological assays are used to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : ADP-Glo™ kinase assays (e.g., EGFR or MAPK targets) with IC₅₀ determination .
- Protease Activity : Fluorogenic substrates (e.g., caspase-3) to measure inhibition kinetics .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled competitors .
- Cell Viability Assays :
- MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Dose-response curves (0.1–100 µM) to calculate EC₅₀ values .
Advanced: How can researchers resolve contradictory efficacy data across cell lines or enzymatic assays?
Methodological Answer:
- Orthogonal Assays : Validate results using independent methods (e.g., ATP depletion assays vs. apoptosis markers) .
- Cell Line Authentication : STR profiling to rule out contamination .
- Metabolic Stability Testing : Incubate with liver microsomes to assess compound degradation (e.g., CYP450-mediated) .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) or Z’-factor validation for high-throughput screens .
Advanced: What computational strategies are suitable for elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
Advanced: How can crystallographic data from analogs guide optimization of solid-state properties?
Methodological Answer:
- X-ray Diffraction : Analyze analogous structures (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) to identify:
- Hydrogen-bonding patterns (e.g., amide N–H⋯O interactions) influencing solubility .
- π-π stacking distances (3.5–4.0 Å) for stability predictions .
- Polymorph Screening : Use solvent evaporation or cooling crystallization to identify stable forms .
Advanced: What experimental approaches determine metabolic stability and pharmacokinetics in preclinical studies?
Methodological Answer:
- In Vitro ADME :
- Pharmacokinetic Profiling :
Basic: What are the known biological targets of structurally related azetidine carboxamides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
